

# Technical Characterization Guide: 2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine

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## Compound of Interest

**Compound Name:** 2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine

**Cat. No.:** B15259445

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## Executive Summary & Compound Identity

**2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine** represents a specialized class of gem-disubstituted pyrrolidines. Unlike simple 2-substituted analogs (e.g., proline derivatives), the C2 position here is a quaternary center bearing both a methyl group and a m-methylbenzyl moiety. This structural feature significantly impacts its steric profile, metabolic stability, and analytical signature.

This guide outlines the critical path for structural elucidation, purity assessment, and physicochemical profiling, emphasizing the differentiation of this quaternary amine from potential mono-substituted synthetic impurities.

## Chemical Identity Table

Parameter	Detail
IUPAC Name	2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine
Common Ref	2-Methyl-2-(3-methylbenzyl)pyrrolidine
CAS Number	2060032-08-6 (Hydrochloride)
Formula	C
	H
	N (Free Base) / C
	H
	CIN (HCl)
Mol.[1][2][3][4][5][6] Weight	189.30 g/mol (Base) / 225.76 g/mol (HCl)
Chirality	One stereocenter at C2; exists as ( ) and ( ) enantiomers.

## Structural Elucidation (NMR & MS)

Field-Proven Insight: The definitive confirmation of the gem-disubstituted C2 center is the primary analytical challenge. In mono-substituted pyrrolidines, the C2 proton couples with C3 protons. In this molecule, C2 has no protons. Consequently, the benzylic methylene protons ( ) become diastereotopic due to the adjacent chiral center, appearing as an AB system rather than a singlet.

### A. Nuclear Magnetic Resonance (NMR) Profiling

Protocol: Dissolve 5-10 mg of the HCl salt in DMSO-

or D

O. For free base, use CDCl

## H NMR (400 MHz) Expectations:

- 1.10 - 1.40 ppm (3H, s): The C2-Methyl group. Critical: It must appear as a sharp singlet. If it is a doublet, the C2 position is protonated (mono-substituted impurity).
- 2.30 - 2.35 ppm (3H, s): The Ar-Methyl group (on the phenyl ring).
- 2.70 - 3.20 ppm (2H, AB system, ): The benzylic protons. Due to the C2 chiral center, these protons are magnetically non-equivalent.
- 7.00 - 7.30 ppm (4H, m): Aromatic protons consistent with meta-substitution pattern.

## C NMR (100 MHz) Expectations:

- Quaternary C2 Signal: Look for a low-intensity peak around 60-65 ppm. DEPT-135 analysis will show this signal disappears (quaternary), distinguishing it from a methine CH (which would appear in DEPT).

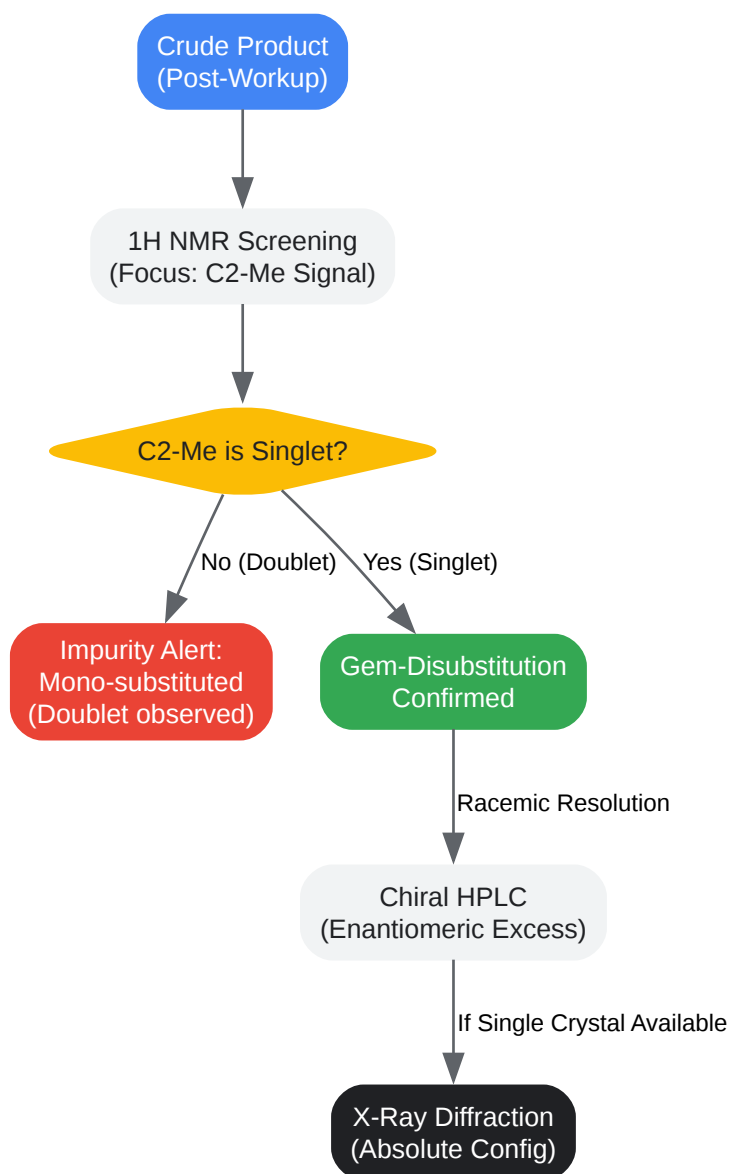
## B. Mass Spectrometry (HRMS)

Method: ESI-Q-TOF (Positive Mode).

- Target Ion : m/z.
- Fragmentation Pattern:
  - Loss of Benzyl moiety: Cleavage of the C2-Benzylic bond is common, yielding a characteristic 2-methylpyrrolinium ion ( ).
  - Tropylium Ion: Formation of methyl-substituted tropylium ion ( ) from the benzyl fragment.

## Analytical Logic & Validation Workflow

The following diagram illustrates the decision logic required to validate the synthesis of the gem-disubstituted core versus common side reactions (e.g., elimination or mono-alkylation).



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Figure 1: Analytical decision tree for confirming the quaternary C2 center. The multiplicity of the C2-methyl group is the primary "Go/No-Go" gate.

## Purity & Chiral Separation Protocols

Since the molecule possesses a chiral center at C2, the biological activity likely resides predominantly in one enantiomer. Separation and quantification of the (

) and (

) isomers are mandatory.

## A. Achiral Purity (UPLC-UV-MS)

- Column: C18 Charged Surface Hybrid (CSH),  
,  
.
- Mobile Phase:
  - A: 0.1% Formic Acid in Water.
  - B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes.
- Detection: UV at 210 nm (weak chromophore) and 254 nm. MS (ESI+).
- Note: The secondary amine can cause peak tailing. Ensure the mobile phase pH is controlled (acidic) or use high-pH compatible columns with ammonium bicarbonate buffer.

## B. Chiral Separation (Normal Phase HPLC)

- Stationary Phase: Polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H). Amylose tris(3,5-dimethylphenylcarbamate) is often effective for benzyl-pyrrolidines.
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
- Rationale: The diethylamine (DEA) additive is crucial to suppress ionization of the secondary amine, sharpening the peaks and preventing non-specific binding to the silica backbone.

## Physicochemical Profiling

Understanding the "druggability" of the scaffold.

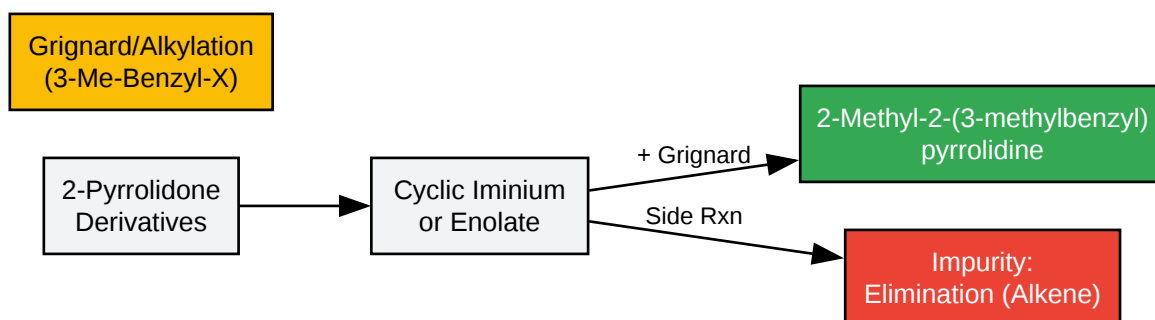
Property	Predicted/Typical Value	Relevance
pKa (Base)		Highly basic secondary amine. Will exist as a cation at physiological pH (7.4).
LogP		Lipophilic. The addition of the methyl group on the phenyl ring and the C2-methyl increases lipophilicity compared to simple 2-benzylpyrrolidine.
Solubility	High in EtOH, DMSO, DCM.	Free base is an oil; HCl salt is a crystalline solid soluble in water.

Handling Precaution: The free base is likely volatile and prone to oxidation (N-oxide formation) upon prolonged air exposure. Store as the Hydrochloride salt at -20°C under argon.

## Synthesis Pathway & Impurity Origins

To effectively characterize the compound, one must understand its synthetic origin. The gem-disubstituted center is typically constructed via

-alkylation of a 2-methylpyrrolidine imine/hydrazone or Grignard addition to a cyclic iminium precursor.



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Figure 2: Simplified synthetic logic showing the critical bond-forming step at C2. Monitoring for the "Elimination" impurity (alkene) is standard protocol.

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